Naproxen ethyl ester

Description

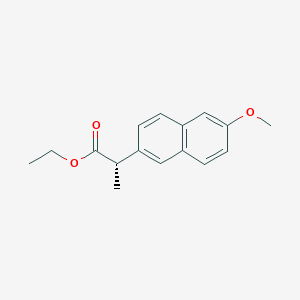

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNAYRDBUUZOIU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185146 | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31220-35-6 | |

| Record name | Naproxen ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31220-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naproxen Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for naproxen ethyl ester, a derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document details common synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. Visual diagrams are included to elucidate the reaction pathway and experimental workflow, adhering to the specified technical requirements.

Core Synthesis Pathways

The synthesis of this compound from naproxen is primarily achieved through esterification of the carboxylic acid group. The most prevalent and well-documented methods include Fischer-Speier Esterification and N,N'-Dicyclohexylcarbodiimide (DCC) coupling. An alternative pathway gaining traction for its specificity is enzymatic synthesis.

Physicochemical and Spectroscopic Data of this compound

For reference and characterization purposes, the key physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₃ |

| Molecular Weight | 258.31 g/mol [1] |

| Appearance | White crystal or crystalline powder[2][3] |

| Melting Point | Not explicitly found for the ethyl ester, but related esters have reported melting points. |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[3] |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (d, J = 8.4, 3H), 7.40 (dd, J = 8.4 Hz, 1H), 7.13 (dd, J = 8.8 Hz, 2H), 7.11 (1H, bs), 4.12 (m, 2H), 3.90 (s, 3H), 3.83 (q, 1H, J = 7.0 Hz), 1.57 (d, J = 7.0 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H).[2][4] |

| IR (KBr, cm⁻¹) | 2977 (C-H stretch), 1727 (C=O ester stretch), 1604 (C=C aromatic stretch), 1180 (C-O stretch).[2] |

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] This method is often favored for its simplicity and cost-effectiveness.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via Fischer esterification is provided by Akter et al. (2023).[2]

Materials:

-

Naproxen

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

1% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add naproxen (0.9212 g, 0.004 moles) and absolute ethanol.

-

Carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 80°C and maintain reflux with constant stirring for 2-4 hours.

-

After cooling to room temperature, quench the reaction by adding 30 mL of dichloromethane and 30 mL of 1% NaOH solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 30 mL portions of ethyl acetate.

-

Combine the organic layers and wash three times with 30 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system.[2]

Quantitative Data

| Parameter | Value |

| Yield | 86%[2] |

| Reaction Time | 2-4 hours[2] |

| Temperature | 80°C (Reflux)[2] |

| Purity | High, confirmed by HPLC and NMR.[2] |

N,N'-Dicyclohexylcarbodiimide (DCC) Coupling

DCC coupling is a milder method for ester formation that avoids the use of strong acids and high temperatures, making it suitable for sensitive substrates. This method involves the activation of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP).

Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the provided search results, a general procedure for the synthesis of naproxen esters using DCC coupling can be adapted from the synthesis of other naproxen esters.[5]

Materials:

-

Naproxen

-

Absolute Ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve naproxen in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add absolute ethanol to the solution.

-

In a separate flask, dissolve DCC in dichloromethane and add it dropwise to the naproxen-ethanol solution at 0°C.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data

Quantitative data for the DCC coupling synthesis of this compound is not explicitly available in the search results. However, DCC coupling methods for other esters generally provide good to excellent yields, often exceeding 80%, depending on the specific substrates and reaction conditions.

Enzymatic Synthesis

Enzymatic synthesis, particularly through transesterification, offers a highly selective and environmentally friendly route to naproxen esters. Lipases are commonly employed for this purpose, offering the potential for enantioselective synthesis, which is crucial for producing the desired (S)-enantiomer of naproxen derivatives.

General Methodology

The enzymatic synthesis of naproxen esters typically involves the reaction of a naproxen precursor ester (e.g., a more reactive ester) with ethanol in the presence of a lipase enzyme in an organic solvent.

A study on the lipase-catalyzed synthesis of an (S)-naproxen ester prodrug via transesterification provides a general framework for this approach. The process involves reacting a racemic naproxen ester with an alcohol in the presence of a lipase in a suitable organic solvent. The enzyme selectively catalyzes the reaction of the (S)-enantiomer, leading to an enantiomerically enriched product.

Quantitative Data

Specific quantitative data for the enzymatic synthesis of this compound is limited in the provided search results. However, enzymatic resolutions of naproxen esters have been reported to achieve high enantiomeric excess (>98%) with conversions exceeding 40%. The optimization of reaction parameters such as temperature, enzyme and substrate concentration, and solvent is crucial for achieving high yields and selectivity.

Synthesis Pathway and Workflow Diagrams

To visually represent the synthesis pathway and aid in the selection of an appropriate method, the following diagrams are provided in the DOT language.

This compound Synthesis Pathway

Caption: Primary chemical synthesis routes to this compound.

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis and purification.

Decision Logic for Synthesis Method Selection

Caption: Decision tree for selecting a synthesis method.

References

Naproxen Ethyl Ester: A Prodrug Approach to Enhance Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), effectively manages pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes. However, its therapeutic utility is often hampered by gastrointestinal side effects, primarily attributed to the presence of a free carboxylic acid moiety. To mitigate these adverse effects and potentially improve its pharmacokinetic profile, the development of prodrugs, such as naproxen ethyl ester, has emerged as a promising strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a prodrug, focusing on its enzymatic bioactivation, pharmacokinetic profile, and the experimental methodologies employed for its evaluation.

Introduction: The Rationale for a Prodrug Strategy

Naproxen's therapeutic action is derived from its ability to block the activity of COX-1 and COX-2, thereby inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain. The free carboxylic acid group in the naproxen molecule is crucial for its pharmacological activity but is also implicated in the direct irritation of the gastric mucosa, leading to side effects such as ulcers and bleeding.

The prodrug approach involves the chemical modification of a drug into an inactive form that, following administration, is converted to the active parent drug through enzymatic or chemical hydrolysis. For naproxen, esterification of the carboxylic acid group to form this compound masks the acidic functionality, which is expected to reduce direct gastrointestinal irritation. Upon absorption, the ester is designed to be hydrolyzed by esterase enzymes present in the body, releasing the active naproxen.

Mechanism of Action: From Inactive Ester to Active Drug

The core of this compound's function as a prodrug lies in its in vivo hydrolysis to the active naproxen. This bioconversion is primarily mediated by esterase enzymes, which are abundant in various tissues and biological fluids, including the liver, plasma, and gastrointestinal tract.

Enzymatic Hydrolysis

The enzymatic conversion of this compound to naproxen is a critical step for its therapeutic activity. Various hydrolases, including lipases and carboxylesterases, have been shown to catalyze this reaction. The efficiency of this conversion can be influenced by the specific enzyme, its location, and the physicochemical properties of the prodrug.

The general scheme of the hydrolysis reaction is as follows:

Quantitative Data Summary

A comprehensive understanding of the prodrug's behavior requires quantitative analysis of its enzymatic hydrolysis and pharmacokinetic profile. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Enzymatic Hydrolysis Kinetics

The efficiency of enzymatic conversion is a key determinant of a prodrug's effectiveness. The Michaelis-Menten kinetic parameters, Vmax and KM, describe the rate of this conversion.

| Enzyme | Substrate | Vmax | KM | Source |

| ChiroCLEC-CR (immobilized lipase) | Racemic this compound | 0.359 µmol/min/mg | 17.6 mM | [1] |

| Monoclonal Antibody N116-27 | R-(-)-Naproxen Ethyl Ester | - | 6.67 mM | [2] |

Table 1: Kinetic Parameters of Enzymatic Hydrolysis of this compound

In Vivo Pharmacokinetic Parameters of Naproxen (for Comparison)

While specific pharmacokinetic data for this compound is limited, understanding the profile of the parent drug, naproxen, is essential for a comparative assessment. The following data were obtained from studies in rats.

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Source |

| Naproxen (Oral) | 6 mg/kg | 35 ± 0.4 | 0.5 ± 0 | 131 ± 5 | 5.2 ± 0.4 | [3] |

| Naproxen (Intravenous) | 6 mg/kg | - | - | 354.4 ± 8.8 | 5.31 ± 0.90 | [4] |

| Naproxen (Oral) | 10 mg/kg | - | 2.03 ± 0.89 | - | - | [5] |

Table 2: Pharmacokinetic Parameters of Naproxen in Rats

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the evaluation of this compound and similar prodrugs.

In Vitro Enzymatic Hydrolysis Assay

This protocol outlines a general procedure for assessing the enzymatic conversion of this compound to naproxen.

Materials:

-

This compound

-

Esterase enzyme (e.g., porcine liver esterase, lipase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (for mobile phase)

-

Incubator/shaker

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a working solution of the esterase enzyme in phosphate buffer.

-

-

Enzymatic Reaction:

-

Pre-warm the phosphate buffer and enzyme solution to 37°C.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed enzyme solution to achieve the desired final substrate concentration.

-

Incubate the reaction mixture at 37°C with constant shaking.

-

-

Sample Collection and Processing:

-

At predetermined time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme and stop the reaction.

-

Centrifuge the samples to pellet the precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Column: A C18 column is commonly used.

-

Detection: Monitor the elution of naproxen and this compound using a UV detector at a wavelength of approximately 230 nm.

-

Quantify the concentrations of naproxen and the remaining this compound by comparing the peak areas to a standard curve.

-

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for an in vivo study to determine the pharmacokinetic profile of naproxen following oral administration of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Animal Handling and Dosing:

-

Acclimatize rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before dosing, with free access to water.

-

Prepare a homogenous suspension of this compound in the vehicle.

-

Administer a single oral dose of the this compound formulation to each rat via oral gavage.

-

-

Blood Collection:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the blood in tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific bioanalytical method, typically HPLC-MS/MS, for the quantification of naproxen (and ideally, the intact prodrug) in rat plasma.

-

Perform a protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters for naproxen, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

-

Signaling Pathways and Logical Relationships

The therapeutic effect of naproxen, released from its ethyl ester prodrug, is achieved through the inhibition of the cyclooxygenase pathway.

Conclusion and Future Directions

This compound represents a viable prodrug strategy to potentially reduce the gastrointestinal side effects associated with the parent drug. The core of its mechanism lies in the efficient enzymatic hydrolysis to release active naproxen in vivo. While in vitro studies have demonstrated this conversion, a significant gap exists in the understanding of the in vivo pharmacokinetics of the intact prodrug. Future research should focus on:

-

Comprehensive Pharmacokinetic Profiling: Conducting in vivo studies in relevant animal models to determine the Cmax, Tmax, AUC, and bioavailability of this compound itself.

-

Tissue-Specific Hydrolysis: Investigating the relative contributions of esterases in different tissues (e.g., intestine, liver, plasma) to the overall bioactivation of the prodrug.

-

Gastrointestinal Safety Studies: Performing comparative studies to definitively establish the improved gastrointestinal safety profile of this compound relative to naproxen.

A thorough understanding of these aspects will be crucial for the successful clinical development and therapeutic application of this compound as a safer alternative to conventional naproxen.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between naproxen plasma concentration and its anti-inflammatory effect in experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of naproxen in acute experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Naproxen Ethyl Ester: A Technical Guide on a Prodrug Approach to Non-Steroidal Anti-Inflammatory Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen is a cornerstone non-steroidal anti-inflammatory drug (NSAID) widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. However, the direct inhibition of COX-1 in the gastrointestinal (GI) tract, stemming from the free carboxylic acid moiety, is associated with a significant risk of adverse effects, including gastric irritation, ulceration, and bleeding. The development of naproxen ethyl ester, a prodrug of naproxen, represents a strategic approach to mitigate this local GI toxicity. By masking the free carboxylic acid group, the ester form is designed to be absorbed in an inactive state, thereby bypassing direct contact with the gastric mucosa. Subsequent hydrolysis by endogenous esterases in the plasma and tissues is intended to release the active naproxen, delivering its therapeutic effects systemically. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism, synthesis, and preclinical anti-inflammatory and analgesic efficacy. Detailed experimental protocols are provided for key evaluation assays, and critical pathways are visualized to support further research and development in this area.

Mechanism of Action: A Prodrug Strategy

This compound is a prodrug that requires in vivo bioactivation to exert its pharmacological effect. The core mechanism involves two key stages:

-

Hydrolysis: Following administration and absorption, the ester linkage of this compound is cleaved by ubiquitous esterase enzymes present in the blood and various tissues. This hydrolysis reaction unmasks the carboxylic acid group, releasing the active drug, naproxen.

-

COX Inhibition: The liberated naproxen then acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins (specifically, prostaglandin H2), which are key mediators of inflammation, pain, and fever.[2][3] The reduction in prostaglandin synthesis in peripheral tissues is the primary driver of its anti-inflammatory and analgesic effects.[3]

The rationale behind this prodrug approach is to reduce the local damage to the stomach lining. Since the ester form is largely inactive and lacks the free acid group, it is expected to have a significantly lower potential for causing direct irritation and ulceration in the GI tract compared to the parent drug.[4]

Physicochemical and Efficacy Data

Quantitative data for this compound is summarized below, with naproxen provided as a comparator.

Table 1: Physicochemical Properties

| Property | This compound | Naproxen (Parent Drug) |

| Molecular Formula | C₁₆H₁₈O₃[5] | C₁₄H₁₄O₃[1] |

| Molecular Weight | 258.31 g/mol [5] | 230.26 g/mol [1] |

| Appearance | White crystal[6] | - |

| LogP (Predicted) | 3.5[5] | 3.3[1] |

Table 2: Preclinical Efficacy Data (in vivo) [6][7][8]

| Assay | Test Compound | Dose (mg/kg) | Max. % Inhibition | Time of Max. Effect |

| Anti-inflammatory | This compound | 25 | 91.54% | 5 hours |

| (Carrageenan-induced paw edema) | Naproxen | 25 | 95.12% | 5 hours |

| Analgesic | This compound | 25 | 82.59% | - |

| (Acetic acid-induced writhing) | Naproxen | 25 | 64.68% | - |

Note: The in vivo data indicates that this compound demonstrates potent anti-inflammatory activity comparable to the parent drug. Interestingly, in the analgesic writhing test, the ester showed a higher percentage of inhibition than naproxen at an equivalent dose, a finding that warrants further investigation.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below. These protocols are based on cited literature and represent standard practices in the field.

Synthesis of this compound

This protocol is adapted from the direct Fischer esterification method described by Akter et al. (2023).[6]

Materials:

-

Naproxen

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 1% solution

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography (200-400 mesh)

-

TLC plates (Silica gel 60 F254)

-

Hexane

Procedure:

-

To a round-bottom flask, add naproxen (e.g., 0.92 g, 0.004 moles) and an excess of the corresponding alcohol (ethanol).

-

Carefully add concentrated sulfuric acid (1 mL) to the mixture to act as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring. Maintain reflux for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase. Visualize spots under UV light.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding dichloromethane (30 mL) and 1% NaOH solution (30 mL). Transfer to a separatory funnel and extract. Repeat the DCM extraction two more times (3x30 mL total).

-

Combine the organic layers and wash sequentially with deionized water (3x30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester residue.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate (9:1) mixture to yield the pure this compound.

-

Confirm the structure and purity of the final product using techniques such as NMR, IR, and HPLC.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for assessing acute inflammation and the efficacy of NSAIDs.

Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice (e.g., 25-30 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into at least three groups: Vehicle Control, Reference Drug (Naproxen), and Test Drug (this compound).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Drug Administration: Administer the vehicle, naproxen, or this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 25 mg/kg).

-

Induction of Edema: 30 to 60 minutes after drug administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

-

In Vitro COX Inhibition Assay

This protocol describes a representative method to determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes, which is essential to confirm the inactivity of the prodrug and the activity of the parent drug. This can be performed using commercially available kits (e.g., fluorometric or colorimetric).

Materials:

-

COX-1 enzyme (ovine or human)

-

COX-2 enzyme (human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Detection probe/reagents (specific to kit, e.g., fluorometric probe)

-

Test compounds (Naproxen, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting enzymes, cofactors, and substrate to working concentrations.

-

Compound Preparation: Prepare serial dilutions of naproxen and this compound in the assay buffer to achieve a range of final test concentrations. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

-

Enzyme Reaction: a. To the wells of a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2). b. Add the diluted test compounds (or solvent control) to the appropriate wells. c. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

-

Detection: Immediately following substrate addition, add the detection probe. Measure the output (e.g., fluorescence or absorbance) over time using a microplate reader. The rate of signal increase is proportional to COX activity.

-

Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Normalize the data, setting the no-inhibitor control as 100% activity and a no-enzyme control as 0% activity. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound stands as a viable prodrug candidate for naproxen, demonstrating comparable anti-inflammatory efficacy in preclinical models.[6][8] The primary advantage of this esterification strategy lies in its potential to significantly reduce the gastrointestinal toxicity associated with the parent NSAID by masking the ulcerogenic carboxylic acid group during its transit through the upper GI tract.

While the existing data on synthesis and in vivo efficacy are promising, several critical areas require further investigation to fully characterize this compound for drug development. Comprehensive pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the ethyl ester itself, and to quantify the rate and extent of its hydrolysis to active naproxen in vivo. Furthermore, direct in vitro COX-1 and COX-2 inhibition assays are essential to definitively confirm that the ester is an inactive prodrug with significantly lower potency than naproxen, thereby validating the core principle of its design. Further studies on its gastrointestinal safety profile compared to naproxen are also crucial. Addressing these data gaps will provide a more complete understanding of this compound's potential as a safer alternative in anti-inflammatory therapy.

References

- 1. Gastrointestinal safety, chemotherapeutic potential, and classic pharmacological profile of NOSH‐naproxen (AVT‐219) a dual NO‐ and H2S‐releasing hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. naproxen-induced gastrointestinal damage: Topics by Science.gov [science.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: 1H and 13C NMR Analysis of Naproxen Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and antipyretic properties. The ethyl ester derivative of naproxen is often synthesized as a prodrug to enhance its lipophilicity and potentially alter its pharmacokinetic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds. This application note provides a detailed analysis of naproxen ethyl ester using ¹H and ¹³C NMR spectroscopy, including comprehensive data tables and standardized experimental protocols.

Molecular Structure and NMR Assignments

The chemical structure of this compound, scientifically known as ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is depicted below with atom numbering for NMR peak assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-3, H-4, H-5, H-7, H-8 | 7.68 | d | 8.4 | 3H |

| H-Ar | 7.40 | dd | 8.4 | 1H |

| H-Ar | 7.13 | dd | 8.8 | 2H |

| H-Ar | 7.11 | bs | 1H | |

| O-CH₂ (ethyl) | 4.12 | m | 2H | |

| O-CH₃ (methoxy) | 3.90 | s | 3H | |

| α-CH | 3.83 | q | 7.0 | 1H |

| α-CH₃ | 1.57 | d | 7.0 | 3H |

| O-CH₂-CH₃ (ethyl) | 1.20 | t | 7.0 | 3H |

¹³C NMR Spectral Data

The following table presents the estimated ¹³C NMR chemical shifts for this compound in CDCl₃. These values are based on the known spectrum of naproxen and typical chemical shifts for ethyl esters.

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 174.5 |

| C-6 (Ar-OCH₃) | 157.6 |

| C-4a, C-8a (Ar-C) | 135.5 |

| C-2 (Ar-C) | 133.7 |

| C-Ar | 129.2 |

| C-Ar | 128.8 |

| C-Ar | 127.1 |

| C-Ar | 126.2 |

| C-Ar | 125.9 |

| C-Ar | 118.9 |

| C-Ar | 105.6 |

| O-CH₂ (ethyl) | 60.8 |

| O-CH₃ (methoxy) | 55.3 |

| α-CH | 45.5 |

| α-CH₃ | 18.6 |

| O-CH₂-CH₃ (ethyl) | 14.2 |

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

Mixing: Vortex the vial until the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition:

-

Spectrometer Setup: Tune and shim the spectrometer for the specific sample.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals.

-

¹³C NMR Acquisition:

-

Spectrometer Setup: Tune and shim the spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Application Notes and Protocols for Naproxen Ethyl Ester in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a well-established nonsteroidal anti-inflammatory drug (NSAID), is known for its potent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. Its therapeutic applications extend to pain management and the reduction of inflammation. Emerging research has also illuminated the anti-cancer properties of naproxen and its derivatives, which can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] The ethyl ester derivative of naproxen is of particular interest as a prodrug that may offer altered solubility, permeability, and metabolic profiles, potentially enhancing its therapeutic efficacy and safety.[4][5][6]

These application notes provide a comprehensive guide for the utilization of naproxen ethyl ester in cell culture studies, covering its mechanism of action, protocols for assessing its effects on cell viability and signaling pathways, and quantitative data to inform experimental design.

Mechanism of Action

Naproxen primarily exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[7][8][9] However, its anti-cancer activities appear to involve additional, COX-independent mechanisms. Studies have demonstrated that naproxen and its derivatives can modulate key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.[1][2][10][11]

One of the critical pathways targeted is the PI3K/Akt signaling cascade . Naproxen has been shown to directly interact with and inhibit phosphoinositide 3-kinase (PI3K), leading to a reduction in the phosphorylation of Akt.[1][11] This inhibition, in turn, suppresses downstream signaling that promotes cell survival and proliferation.

Furthermore, naproxen and its derivatives have been observed to modulate the NF-κB signaling pathway .[9][10][11][12] By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory and anti-apoptotic genes. The induction of apoptosis by naproxen is also associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[1][2]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of naproxen in various cell lines and its effects on key cellular processes. While specific IC50 values for this compound are not widely reported in the literature, the data for naproxen can serve as a valuable reference for determining appropriate concentration ranges for initial experiments with the ethyl ester derivative. It is anticipated that the esterified form may exhibit different potency.

Table 1: IC50 Values of Naproxen in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HCA-7 | Colon Cancer | 1450 | [2][8] |

| MCF-7 | Breast Cancer | 1.49 (for a derivative) | [13] |

| Various Cancer Cell Lines | Caco2, HepG2, MCF7, Hela, A5W9, Hep2 | 3.69 | [3] |

Table 2: Inhibitory Activity of Naproxen on COX Enzymes

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 8.72 | [7] |

| COX-2 | 5.15 | [7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent and Equipment:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

-

-

Procedure:

-

Based on the molecular weight of this compound (258.31 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.

-

Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

-

Vortex the solution until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

-

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

-

Reagents and Equipment:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

The following day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Reagents and Equipment:

-

Cells treated with this compound (as in the viability assay)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound at the desired concentrations for the appropriate time.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for cell culture studies.

References

- 1. Naproxen induces cell-cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Evaluation of naproxen and cromolyn activities against cancer cells viability, proliferation, apoptosis, p53 and gene expression of survivin and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.polyu.edu.hk [research.polyu.edu.hk]

- 12. biorxiv.org [biorxiv.org]

- 13. Computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives - Journal of King Saud University - Science [jksus.org]

Application Notes and Protocols for the Formulation of Naproxen Ethyl Ester in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), effectively manages pain and inflammation by inhibiting cyclooxygenase (COX) enzymes. However, its oral administration can be associated with gastrointestinal side effects. The ester prodrug, naproxen ethyl ester, offers a promising alternative by masking the free carboxylic acid group responsible for this local irritation. This modification enhances its lipophilicity, making it a suitable candidate for incorporation into advanced drug delivery systems designed to improve therapeutic efficacy and minimize adverse effects.

These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound into nanoparticle and liposomal drug delivery systems. Additionally, strategies for its incorporation into transdermal and oral dosage forms are discussed. The provided methodologies and characterization data aim to guide researchers in the development of novel and effective delivery platforms for this potent anti-inflammatory agent.

Signaling Pathway of Naproxen Action

Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] By blocking the active site of COX enzymes, naproxen prevents the synthesis of prostaglandins such as PGE2, PGI2, and thromboxane A2 (TXA2), thereby reducing the inflammatory response.[1][5]

Data Presentation: Formulation Characterization

The following tables summarize key quantitative data for various naproxen and this compound formulations. These values serve as a benchmark for researchers developing similar drug delivery systems.

Table 1: Nanoparticle Formulation and Characterization of Naproxen

| Formulation Parameter | Polymer | Method | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Release (in 24h) | Reference |

| Naproxen | Poly-ε-caprolactone (PCL) | Emulsification-Solvent Evaporation | 238 ± 3 | 0.11 | 81.3 ± 4.2 | Sustained | [1] |

| Naproxen | Eudragit RS-100/PMMA | Nanoprecipitation | - | - | - | 82.54% (targeted) | [6] |

| Naproxen | Eudragit E100/RS100 | Emulsion Solvent Evaporation | 90 (average) | 50-150 nm range | - | - | [7] |

| Flurbiprofen (NSAID) | PLGA | Solvent Diffusion Nanoprecipitation | Minimized | - | - | Maximized | [8] |

Table 2: Liposomal Formulation and Characterization of Naproxen

| Formulation Parameter | Lipid Composition | Method | Particle Size (µm) | Encapsulation Efficiency (%) | Drug Release (in 8h) | Reference |

| Naproxen | Phosphatidylcholine, Cholesterol | Thin Film Hydration | 243 | 89.52 | >90.39 | [9] |

| Naproxen | Lecithin, Cholesterol, Cholesteryl Hemisuccinate | Heating Method | - | 83.6 | 71.5 (in 6h) | [4] |

| Naproxen | Phosphatidylcholine, Cholesterol | Modified Ethanol Injection | 178.11 (nm) | 53.14 | 46.62 (in 24h) | [10] |

Table 3: Transdermal Formulation and Characterization of Naproxen

| Formulation Type | Polymer/Base | Penetration Enhancer | In Vitro Permeation (in 24h) | Reference |

| Transdermal Patch | Eudragit EPO, HPMC | DMSO | 58.80% | [11] |

| Transdermal Gel | Carbopol 940 | Propylene Glycol | Sustained Release (8h) | [12] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

-

Naproxen

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Dichloromethane

-

1% Sodium Hydroxide Solution

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve naproxen in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding 1% sodium hydroxide solution until the pH is approximately 7.

-

Extract the this compound into dichloromethane.

-

Wash the organic layer with distilled water, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a silica gel column and a hexane:ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

Formulation of this compound Loaded Nanoparticles

This protocol details the preparation of polymeric nanoparticles encapsulating this compound using the oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

-

Dichloromethane or Ethyl Acetate (as the oil phase)

-

Poly(vinyl alcohol) (PVA) or other suitable surfactant

-

Deionized water (as the aqueous phase)

Procedure:

-

Dissolve a specific amount of this compound and PLGA in the organic solvent to form the oil phase.

-

Prepare the aqueous phase by dissolving PVA in deionized water.

-

Add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication to form an o/w emulsion.

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug.

-

Lyophilize the nanoparticles for long-term storage.

Formulation of this compound Loaded Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Chloroform and Methanol mixture (e.g., 2:1 v/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

-

Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.

-

Separate the un-encapsulated drug from the liposomal suspension by centrifugation or dialysis.

Characterization of Formulations

a. Particle Size and Zeta Potential: Particle size, polydispersity index (PDI), and zeta potential of nanoparticles and liposomes can be determined by Dynamic Light Scattering (DLS).

b. Encapsulation Efficiency and Drug Loading: Encapsulation efficiency (EE) and drug loading (DL) can be quantified by separating the un-encapsulated drug from the formulation and analyzing the amount of drug in the formulation. This is typically done by disrupting the nanoparticles/liposomes with a suitable solvent and quantifying the drug content using High-Performance Liquid Chromatography (HPLC).

c. In Vitro Drug Release: The in vitro release of this compound from the formulations can be studied using a dialysis bag method or a Franz diffusion cell. The amount of drug released into the release medium at different time points is quantified by HPLC.

Conclusion

The formulation of this compound into advanced drug delivery systems such as nanoparticles and liposomes presents a viable strategy to enhance its therapeutic potential while minimizing side effects. The protocols and data presented in these application notes provide a foundational framework for researchers to develop and characterize novel formulations of this promising anti-inflammatory prodrug. Further optimization of formulation parameters and in vivo studies are essential to translate these findings into clinically effective therapies.

References

- 1. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Prostaglandins & NSAIDS | PPTX [slideshare.net]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.ijresm.com [journal.ijresm.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Design and optimization of NSAID loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Chiral Separation of Naproxen Ethyl Ester Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of naproxen ethyl ester enantiomers. Due to the limited availability of specific published methods for this compound, this guide presents established methods for the chiral separation of the parent compound, naproxen, and related profen esters. These protocols serve as a robust starting point for method development for the enantioselective analysis of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs).

Overview of Chiral Separation Techniques

The enantiomers of profens, including naproxen and its esters, can be effectively separated using chiral chromatography. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of this class of compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) Methods

The following sections detail recommended starting conditions for the chiral HPLC separation of this compound enantiomers based on successful separations of naproxen and other profen esters.

2.1. Recommended Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly recommended for the chiral separation of this compound. The following columns have shown excellent performance for naproxen and related compounds:

-

Lux® Amylose-1 / Lux® i-Amylose-1: Amylose tris(3,5-dimethylphenylcarbamate) based columns are a good first choice.

-

Lux® Amylose-2: An amylose tris(5-chloro-2-methylphenylcarbamate) phase that offers a different selectivity.

-

Chiralcel® OD-H: A cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

2.2. Data Presentation: HPLC Methods for Naproxen and Related Esters

The following tables summarize quantitative data from published methods for the chiral separation of naproxen and other relevant profen esters. These serve as a reference for expected performance.

Table 1: Optimized HPLC Method for Naproxen Enantiomers [1][2][3]

| Parameter | Condition |

| Stationary Phase | Lux® Amylose-1 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.65 mL/min |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

| Resolution (Rs) | 3.21 ± 0.03 |

| Analysis Time | < 7 minutes |

Table 2: HPLC Method for Flurbiprofen Esters

| Parameter | (R,S)-Flurbiprofen Ethyl Ester | (R,S)-Flurbiprofen Butyl Ester |

| Stationary Phase | Lux® Amylose-2 (150 x 4.6 mm) | Lux® Amylose-2 (150 x 4.6 mm) |

| Mobile Phase | Acetonitrile:Water:Formic Acid (1:1:0.2, v/v/v) | Acetonitrile:Water:Formic Acid (1:1:0.2, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Times | (R): 28.2 min, (S): 36.1 min | (R): 29.8 min, (S): 37.8 min |

2.3. Experimental Protocol: Chiral HPLC Separation of this compound (Proposed Starting Method)

This protocol is a recommended starting point for the method development for the chiral separation of this compound enantiomers, based on the successful separation of naproxen and flurbiprofen esters.

2.3.1. Materials and Reagents

-

Racemic this compound standard

-

HPLC grade methanol, acetonitrile, isopropanol, n-hexane

-

HPLC grade water

-

Glacial acetic acid or formic acid (additive)

-

Chiral HPLC column (e.g., Lux® Amylose-1, Lux® Amylose-2, or Chiralcel® OD-H)

-

HPLC system with UV detector

2.3.2. Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase or a strong solvent like isopropanol).

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

2.3.3. Chromatographic Conditions (Starting Point)

-

Column: Lux® Amylose-1 (150 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% acetic acid. Rationale: Normal phase conditions often provide good selectivity for esters on polysaccharide CSPs.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm or 254 nm

2.3.4. Method Optimization

If the initial conditions do not provide adequate separation (baseline resolution Rs > 1.5), consider the following adjustments:

-

Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20). A lower percentage of alcohol generally increases retention and may improve resolution.

-

Alcohol Modifier: Substitute isopropanol with ethanol or methanol.

-

Mobile Phase Additive: For acidic compounds, a small amount of an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution. For basic compounds, an amine additive like diethylamine (DEA) may be beneficial.

-

Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase efficiency and resolution.

-

Temperature: Vary the column temperature (e.g., 15 °C, 35 °C) as temperature can influence enantioselectivity.

2.4. Experimental Workflow Diagram

Caption: Workflow for Chiral HPLC Analysis.

Supercritical Fluid Chromatography (SFC) as an Alternative

SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent than HPLC.

3.1. SFC Method Development (Proposed Starting Conditions)

-

Stationary Phases: The same polysaccharide-based CSPs used in HPLC (e.g., Lux® Amylose-1, Chiralcel® OD-H) are excellent choices for SFC.

-

Mobile Phase: A primary mobile phase of supercritical CO2 with a polar organic modifier (co-solvent).

-

Co-solvents: Methanol, ethanol, or isopropanol are common first choices.

-

-

Additives: For acidic analytes like this compound, adding a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid) to the co-solvent can improve peak shape.

3.2. Experimental Protocol: Chiral SFC Separation (Proposed Starting Method)

-

Sample Preparation: Prepare the sample as described for the HPLC method, using the SFC co-solvent as the diluent if possible.

-

SFC Conditions:

-

Column: Lux® i-Amylose-1 (150 x 4.6 mm, 3 µm)

-

Mobile Phase: CO2 / Methanol (e.g., 80:20 v/v)

-

Flow Rate: 3 mL/min

-

Back Pressure: 150 bar

-

Temperature: 40 °C

-

Detection: UV at 230 nm

-

3.3. SFC Experimental Workflow Diagram

References

- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Hydrolysis of Naproxen Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of naproxen ethyl ester. This biocatalytic method is a cornerstone for the kinetic resolution of racemic naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), to produce the therapeutically active (S)-enantiomer. The use of enzymes, particularly lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods.

Introduction

Naproxen is a chiral drug, with the (S)-enantiomer possessing the desired anti-inflammatory activity, while the (R)-enantiomer is less active and can contribute to side effects. The enzymatic hydrolysis of a racemic mixture of this compound is an effective strategy for chiral resolution. Lipases, a class of hydrolases, exhibit enantioselectivity by preferentially catalyzing the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. This allows for the separation of the desired (S)-naproxen.

Several lipases have been successfully employed for this purpose, with Candida rugosa lipase (CRL) being one of the most studied.[1][2][3][4] The efficiency of the hydrolysis is influenced by various factors, including the choice of enzyme, pH, temperature, substrate concentration, and the use of co-solvents or surfactants to overcome the poor aqueous solubility of the substrate.[5][6][7]

Key Enzymes and Their Performance

A variety of enzymes have been investigated for the enantioselective hydrolysis of naproxen esters. The selection of the enzyme is critical as it dictates the enantioselectivity, conversion rate, and overall efficiency of the process.

| Enzyme | Substrate | Key Findings | Reference |

| ChiroCLEC-CR (Immobilized Candida rugosa lipase) | Racemic this compound | Achieved >98% enantiomeric excess (e.e.) for (S)-naproxen with a substrate conversion of over 40%. Kinetic parameters were determined as Vmax = 0.359 µmol/min/mg and KM = 17.6 mM.[5][6] | [5][6] |

| Candida rugosa Lipase (CRL) | Racemic Naproxen Methyl Ester | Immobilized CRL on glass beads showed excellent enantioselectivity (E > 400) and resulted in an e.e. of 98% for (S)-Naproxen.[1] In a biphasic system with supercritical CO2, an enantiomeric ratio (E) of 193 was achieved with 41.3% conversion.[4] | [1][4] |

| Engineered Esterase (BS2m) from Bacillus subtilis | Racemic Naproxen Butyl Ester | Outperformed other esterases, achieving 55% conversion and 80% e.e. for the (R)-enantiomer after 48 hours. The use of Triton® X-100 surfactant was crucial for solubilizing the substrate in a flow reactor.[7] | [7] |

| Carica papaya Lipase (CPL) | Racemic Naproxen 2,2,2-trifluoroethyl ester | Demonstrated high enantioselectivity (E = 122) in isooctane at an optimal temperature of 60°C.[8] | [8] |

| Trichosporon sp. (TSL) | Racemic Naproxen Methyl Ester | This strain was highly stereoselective, yielding (S)-(+)-naproxen with an e.e. of >99% and an E value of approximately 500.[9] | [9] |

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis using Immobilized Candida rugosa Lipase (ChiroCLEC-CR)

This protocol is based on the optimization studies performed on ChiroCLEC-CR for the hydrolysis of this compound.[5][6]

Materials:

-

(R,S)-Naproxen ethyl ester (NEE)

-

ChiroCLEC-CR (immobilized Candida rugosa lipase)

-

Acetate buffer (0.2 M, pH 5.0)

-

Polyethylene glycol 1000 (PEG 1000)

-

Acetonitrile (for reaction termination and HPLC analysis)

-

Phosphoric acid (for HPLC mobile phase)

-

Shaking incubator or magnetic stirrer with temperature control

-

HPLC system with a chiral column

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of the substrate, (R,S)-naproxen ethyl ester.

-

In a suitable reaction vessel, combine the acetate buffer and PEG 1000. The optimized conditions were found to be at a pH of 5 and with the addition of 41% PEG 1000 as a co-solvent to improve conversion rates.[5][6]

-

Add the substrate to a final concentration of 10% (m/v).[5][6]

-

Pre-incubate the mixture at the optimal temperature of 50°C.[5][6]

-

-

Enzyme Addition:

-

Reaction:

-

Incubate the reaction mixture at 50°C with agitation.

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours).[6]

-

-

Sample Preparation and Analysis:

-

To quench the reaction, withdraw a sample and immediately add 1-3 volumes of acetonitrile. This will stop the enzymatic reaction and dissolve any remaining substrate and product.[6]

-

Filter the sample to remove the immobilized enzyme.

-

Analyze the sample by HPLC to determine the concentrations of naproxen and this compound, as well as the enantiomeric excess of the product.

-

HPLC Conditions: A typical analysis can be performed using a C18 column for quantification and a chiral column (e.g., (S,S)-Whelk-O1) for enantiomeric separation.[6]

-

Protocol 2: Hydrolysis in a Biphasic System using Candida rugosa Lipase (CRL)

This protocol is adapted from studies using free or immobilized CRL in an aqueous-organic solvent system.[1][4]

Materials:

-

(R,S)-Naproxen methyl or ethyl ester

-

Candida rugosa lipase (free or immobilized)

-

Phosphate buffer (e.g., pH 6.0 - 7.0)

-

Isooctane or other suitable organic solvent

-

Acetonitrile

-

Shaking incubator

-

HPLC system with a chiral column

Procedure:

-

Reaction Setup:

-

Prepare a biphasic system by combining the aqueous buffer and isooctane in a reaction vessel.

-

Dissolve the racemic naproxen ester in the organic phase (isooctane).

-

-

Enzyme Addition:

-

Add the Candida rugosa lipase to the reaction mixture. The enzyme will be primarily located at the interface of the two phases.

-

-

Reaction:

-

Sample Preparation and Analysis:

-

Withdraw a sample from the organic phase.

-

Quench the reaction by adding acetonitrile.

-

Analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product in the aqueous phase (after extraction).

-

Visualizations

Experimental Workflow for Enzymatic Hydrolysis

Caption: Workflow for enzymatic hydrolysis of this compound.

Logical Relationship of Key Reaction Parameters

Caption: Key parameters influencing enzymatic hydrolysis efficiency.

References

- 1. Immobilization of Candida rugosa lipase on glass beads for enantioselective hydrolysis of racemic naproxen methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchspace.csir.co.za [researchspace.csir.co.za]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Naproxen Ethyl Ester Purification

Welcome to the technical support center for the purification of naproxen ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

The most common impurity is unreacted naproxen starting material. Other potential impurities can arise from side reactions or degradation of the product, though these are less common if the reaction is performed under appropriate conditions. Incomplete esterification is the primary reason for the presence of naproxen in the final product mixture.

Q2: How can I effectively remove unreacted naproxen from my crude this compound?

Unreacted naproxen, being a carboxylic acid, can be effectively removed by washing the crude product with a mild basic solution. A common and effective method is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution.[1] The basic wash deprotonates the carboxylic acid of naproxen, forming a water-soluble sodium salt that partitions into the aqueous layer, while the neutral this compound remains in the organic layer.

Q3: My purified this compound yield is very low. What are the potential causes?

Low yield can result from several factors:

-

Incomplete Reaction: The esterification reaction may not have gone to completion. Ensure sufficient reaction time and appropriate catalytic conditions.

-

Product Loss During Workup: Significant product loss can occur during the aqueous wash steps if the layers are not separated carefully. Emulsion formation can also lead to loss of material.

-

Inefficient Extraction: The product may not have been fully extracted from the reaction mixture. Using an adequate volume of extraction solvent and performing multiple extractions can mitigate this.

-

Suboptimal Purification: During column chromatography, a poorly chosen solvent system can lead to co-elution of the product with impurities, resulting in broader fractions and loss of pure product. In recrystallization, using an inappropriate solvent or cooling the solution too quickly can lead to poor crystal formation and recovery.

Q4: What is the expected appearance of pure this compound?

Pure this compound is typically an off-white to brownish or white crystalline solid.[2][3]

Troubleshooting Guides

Problem 1: Difficulty in Separating Naproxen and this compound on TLC

Symptoms:

-

Spots for naproxen and this compound are too close together or appear as a single elongated spot on the TLC plate.

-

Inability to accurately assess the purity of the product.

Possible Causes:

-

Inappropriate solvent system for TLC.

-

Co-spotting of a too concentrated sample.

Solutions:

| Solution | Detailed Steps | Expected Outcome |